N-(butan-2-yl)-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide
Description
N-(butan-2-yl)-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a synthetic organic compound featuring a hybrid heterocyclic framework. Its structure integrates a 1,2,4-oxadiazole ring substituted with a 4-methylphenyl group at position 3, fused to a 2-oxo-1,2-dihydropyridine moiety. The acetamide side chain is modified with a butan-2-yl group, which may influence lipophilicity and pharmacokinetic properties. This compound is of interest in medicinal chemistry due to the known bioactivity of 1,2,4-oxadiazoles as enzyme inhibitors, anti-inflammatory agents, and antimicrobial candidates .
Properties
IUPAC Name |
N-butan-2-yl-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3/c1-4-14(3)21-17(25)12-24-11-5-6-16(20(24)26)19-22-18(23-27-19)15-9-7-13(2)8-10-15/h5-11,14H,4,12H2,1-3H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWNINIFVEPBZAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CN1C=CC=C(C1=O)C2=NC(=NO2)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(butan-2-yl)-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a compound of interest due to its potential biological activities. This article focuses on its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Structural Overview
The compound features several key structural components:
- 1,2,4-Oxadiazole ring : Known for diverse biological activities including anticancer and anti-inflammatory effects.
- Dihydropyridine moiety : Often associated with calcium channel blockers and antihypertensive agents.
The molecular formula is , and it has a molecular weight of 344.42 g/mol.
Anticancer Properties
Recent studies have indicated that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer activity. For example, compounds related to the oxadiazole structure have shown inhibitory effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Oxadiazole Derivative A | HeLa (cervical) | 12.5 | |
| Oxadiazole Derivative B | CaCo-2 (colon) | 15.0 | |
| Oxadiazole Derivative C | MCF7 (breast) | 10.0 |
These findings suggest that the incorporation of the oxadiazole moiety enhances cytotoxicity against tumor cells.
Anti-inflammatory Effects
In addition to anticancer properties, compounds with the 1,2,4-oxadiazole structure have demonstrated anti-inflammatory activity. They inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models.
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes such as histone deacetylases (HDAC) and carbonic anhydrases (CA), which are implicated in cancer progression and inflammation.
- Cell Cycle Arrest : Studies indicate that oxadiazole derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Antioxidant Activity : The compound may also exhibit antioxidant properties, reducing oxidative stress in cells.
Study 1: Anticancer Activity
A study evaluated the anticancer efficacy of a series of oxadiazole derivatives in vitro against multiple cancer cell lines. The results showed that compounds with a methylphenyl substituent had enhanced activity compared to those without it. The study concluded that modifying the substituents on the oxadiazole ring significantly affects biological activity and could lead to the development of more potent anticancer agents .
Study 2: Anti-inflammatory Effects
Another research focused on the anti-inflammatory potential of similar compounds in a rat model of induced inflammation. The results indicated a marked reduction in paw edema when treated with the compound at varying doses compared to controls. This suggests that this compound could be a candidate for further exploration in anti-inflammatory therapies .
Comparison with Similar Compounds
Compound 60 : N-(((3S,3aS)-7-(6-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-3-yl)-1-oxo-1,3,3a,4-tetrahydrobenzo[b]oxazolo[3,4-d][1,4]oxazin-3-yl)methyl)acetamide
- Key Features: Shares the 1,2,4-oxadiazole ring (substituted with a methyl group) and a pyridinyl backbone. However, it incorporates a benzoxazolo-oxazine fused ring system instead of dihydropyridinone.
- Implications: The benzoxazolo scaffold may enhance rigidity and metabolic stability compared to the dihydropyridinone core in the target compound.
634174-15-5 : 4-[[5-(5-Chloro-2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]amino]benzoic acid
- Key Features : Replaces the 1,2,4-oxadiazole with a 1,3,4-thiadiazole ring. The chloro and methoxy substituents introduce electron-withdrawing and donating effects, respectively.
- Implications : Thiadiazoles generally exhibit higher electronegativity than oxadiazoles, which may alter electronic interactions with biological targets. The benzoic acid moiety could enhance solubility but reduce cell permeability relative to the acetamide group in the target compound .
Analogues with Acetamide Backbones and Heterocyclic Modifications
876877-95-1 : 2-[[5-(5-methyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-pyridin-2-ylacetamide
- Key Features : Combines 1,3,4-oxadiazole and 1,2-oxazole rings with a sulfanyl linker. The pyridin-2-yl group replaces the butan-2-yl substituent.
- The 1,2-oxazole may confer different hydrogen-bonding capabilities compared to the 1,2,4-oxadiazole in the target compound .
476484-45-4 : N-(4-bromo-2-methylphenyl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- Key Features : Substitutes the oxadiazole with a 1,2,4-triazole ring and includes bromo, chloro, and methoxyphenyl substituents.
- The halogenated aryl groups may enhance hydrophobic interactions but increase molecular weight .
Comparative Data Table
Research Findings and Implications
- Bioactivity Trends : 1,2,4-Oxadiazole-containing compounds (e.g., the target compound and Compound 60) often exhibit superior enzyme inhibition profiles compared to thiadiazoles or triazoles, likely due to their balanced electronic properties and moderate steric bulk .
- Solubility vs. Permeability : The acetamide group in the target compound offers a compromise between solubility (via hydrogen bonding) and lipophilicity (via the butan-2-yl group), whereas benzoic acid derivatives (e.g., 634174-15-5) prioritize solubility at the expense of membrane permeability .
- Synthetic Accessibility: The dihydropyridinone core in the target compound may present synthetic challenges in regioselective functionalization compared to simpler triazole or oxazole systems .
Q & A
Basic: What are the standard synthetic protocols for preparing N-(butan-2-yl)-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide?
Answer:
The synthesis typically involves multi-step reactions starting with precursors like 3-(4-methylphenyl)-1,2,4-oxadiazole and 2-oxo-1,2-dihydropyridine derivatives. Key steps include:
- Coupling reactions using solvents such as dimethylformamide (DMF) or ethanol under reflux conditions .
- Amide bond formation facilitated by bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) to control pH and temperature (60–80°C) .
- Purification via column chromatography or recrystallization to isolate the final product.
Reaction progress is monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) .
Basic: Which characterization techniques are critical for confirming the structural integrity of this compound?
Answer:
Essential techniques include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR to verify proton environments and carbon frameworks, particularly for the oxadiazole and dihydropyridinone moieties .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns .
- Infrared (IR) Spectroscopy : Identification of functional groups like amide C=O (~1650 cm⁻¹) and oxadiazole C=N (~1600 cm⁻¹) .
Advanced: How can reaction conditions be optimized to improve yield and purity during synthesis?
Answer:
Key optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol minimizes side reactions .
- Catalyst screening : Acid/base catalysts (e.g., p-toluenesulfonic acid) can accelerate cyclization steps for oxadiazole formation .
- Temperature control : Maintaining 70–80°C during amide coupling prevents decomposition of heat-sensitive intermediates .
- Real-time monitoring : HPLC or TLC with UV detection ensures timely termination of reactions to avoid over-oxidation or byproduct formation .
Advanced: How should researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects) for structurally similar compounds?
Answer:
Contradictions often arise from variations in substituents or assay conditions. A systematic approach includes:
- Structure-Activity Relationship (SAR) analysis : Compare the 4-methylphenyl group in this compound with analogs (e.g., 4-chlorophenyl or 3-fluorophenyl derivatives) to assess how electronic/steric effects modulate target binding .
- Assay standardization : Use identical cell lines (e.g., HeLa for anticancer studies) and protocols (e.g., MIC values for antimicrobial tests) to minimize variability .
- Mechanistic studies : Employ techniques like molecular docking to predict interactions with targets (e.g., DNA topoisomerase II for anticancer activity) .
Basic: What methodologies are used for preliminary biological screening of this compound?
Answer:
Initial screening typically involves:
- In vitro cytotoxicity assays : MTT or resazurin-based tests on cancer cell lines (e.g., MCF-7, A549) at concentrations of 1–100 μM .
- Antimicrobial susceptibility testing : Disk diffusion or broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Enzyme inhibition studies : Fluorometric assays to evaluate inhibition of targets like cyclooxygenase-2 (COX-2) or acetylcholinesterase (AChE) .
Advanced: How can structural modifications enhance the compound’s pharmacokinetic properties (e.g., bioavailability, metabolic stability)?
Answer:
Strategies include:
- Lipophilicity adjustment : Introduce hydrophilic groups (e.g., hydroxyl or carboxyl) to the butan-2-yl chain to improve aqueous solubility .
- Metabolic shielding : Replace labile protons on the dihydropyridinone ring with deuterium or fluorine to slow CYP450-mediated degradation .
- Prodrug design : Convert the acetamide group to a hydrolyzable ester for enhanced membrane permeability .
- In silico modeling : Tools like SwissADME predict ADME properties and guide rational modifications .
Advanced: What analytical approaches are recommended for detecting degradation products or impurities?
Answer:
- Forced degradation studies : Expose the compound to heat (40–60°C), light, or acidic/alkaline conditions, followed by HPLC-MS to identify degradation pathways .
- Stability-indicating methods : Use reverse-phase HPLC with photodiode array detection (PDA) to resolve impurities with >95% accuracy .
- Quantitative NMR (qNMR) : Compare peak integrals of the parent compound and impurities for quantification without reference standards .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
